molecular formula C12H15NO2 B13221082 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one

3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one

Cat. No.: B13221082
M. Wt: 205.25 g/mol
InChI Key: OXEUDBXFTNBLCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(aminomethyl)phenol with cyclobutanone in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenoxymethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one is unique due to its combination of functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for research and development, offering opportunities for the synthesis of novel molecules and the exploration of new chemical and biological activities .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-[[4-(aminomethyl)phenoxy]methyl]cyclobutan-1-one

InChI

InChI=1S/C12H15NO2/c13-7-9-1-3-12(4-2-9)15-8-10-5-11(14)6-10/h1-4,10H,5-8,13H2

InChI Key

OXEUDBXFTNBLCA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)COC2=CC=C(C=C2)CN

Origin of Product

United States

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